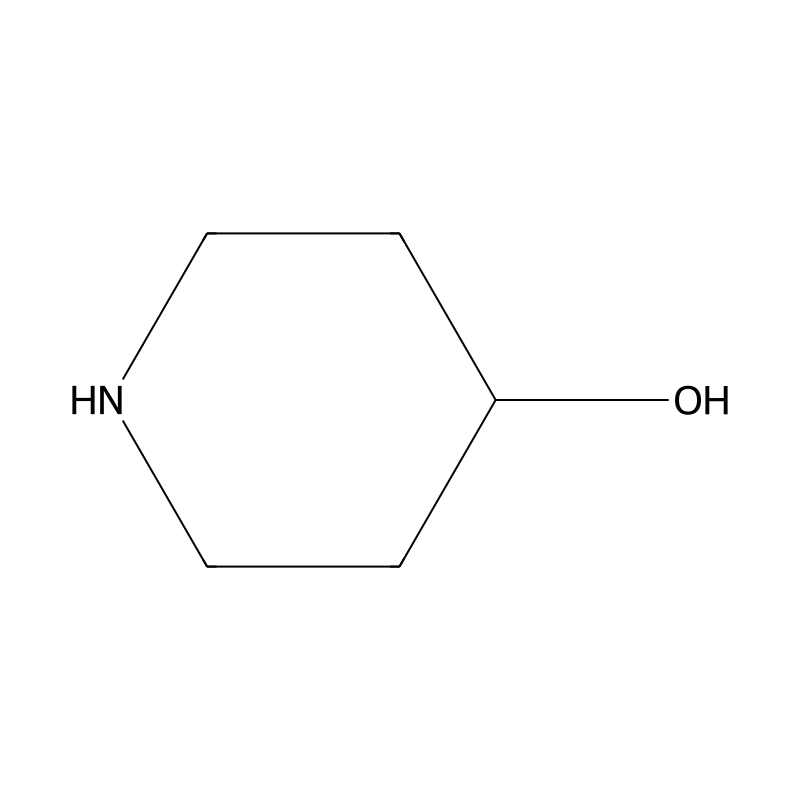4-Hydroxypiperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Drug Synthesis:
Piperidin-4-ol serves as a valuable building block for synthesizing various pharmaceutical drugs. Its versatility in forming diverse chemical bonds allows it to be incorporated into the structure of numerous medications. For instance, it is a crucial intermediate in the synthesis of:
- Haloperidol: This is an antipsychotic medication used to treat schizophrenia, bipolar disorder, and Tourette syndrome https://pubchem.ncbi.nlm.nih.gov/compound/4-4-Chlorophenyl-4-hydroxypiperidine.
- Loperamide: This is an antidiarrheal medication used to treat acute diarrhea https://pubchem.ncbi.nlm.nih.gov/compound/4-4-Chlorophenyl-4-hydroxypiperidine.
Chemical Intermediate in Organic Synthesis:
Beyond pharmaceuticals, piperidin-4-ol finds use as an intermediate in the synthesis of various other organic compounds. Its ability to react with different reagents makes it a versatile tool for chemists exploring new molecules and materials.
For example, piperidin-4-ol is involved in the synthesis of:
- N-Heterocyclic Carbenes (NHCs): These are a class of highly reactive organic catalysts used in various organic reactions .
- Ionic Liquids: These are liquid salts with unique properties like high thermal stability and ionic conductivity, finding applications in diverse fields like electrochemistry and catalysis .
Research on Biological Activity:
While not its primary application, some research explores the potential biological activities of piperidin-4-ol itself. Studies have investigated its:
4-Hydroxypiperidine is a cyclic organic compound with the formula . It features a six-membered ring containing five carbon atoms and one nitrogen atom, along with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is classified as a piperidine derivative and is known for its versatile chemical properties and biological activities. The molecular weight of 4-hydroxypiperidine is approximately 101.15 g/mol, and it appears as a colorless to pale yellow liquid or solid.
- Reduction Reactions: 4-Hydroxypiperidine can be reduced to form various derivatives, such as N-alkylated piperidines.
- Acylation: The hydroxyl group can undergo acylation to form esters, which are useful in synthesizing pharmaceutical compounds.
- Formation of N-Heterocycles: It can react with carbonyl compounds to form N-heterocyclic alkyl ethers via the Mitsunobu reaction, expanding its utility in organic synthesis .
4-Hydroxypiperidine exhibits notable biological activity, particularly in pharmacology. It has been studied for its potential effects on the central nervous system and may act as a precursor for various psychoactive substances. Some key points regarding its biological activity include:
- Neuroactivity: Compounds derived from 4-hydroxypiperidine have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.
- Toxicity: While generally considered safe, 4-hydroxypiperidine can cause skin and eye irritation upon contact, necessitating careful handling .
Several methods exist for synthesizing 4-hydroxypiperidine, including:
- Reduction of Nitriles: A common method involves the catalytic hydrogenation of β-unsaturated nitriles, yielding 4-hydroxypiperidine derivatives .
- Epoxide Opening: Another approach utilizes epoxide-opening reactions followed by cyclization, which can lead to hydroxypiperidine formation .
- Boc Protection: The compound can also be synthesized through the protection of the hydroxyl group using tert-butoxycarbonyl (Boc) groups, facilitating further chemical modifications .
4-Hydroxypiperidine finds applications in various fields, including:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.
- Chemical Research: Used in organic synthesis for developing new compounds with desired biological activities.
- Agricultural Chemicals: Potential applications in creating agrochemicals that enhance crop resilience.
Research on interaction studies involving 4-hydroxypiperidine has revealed insights into its binding affinities and mechanisms of action within biological systems. Notable findings include:
- Binding Studies: Investigations have shown that derivatives of 4-hydroxypiperidine can bind effectively to specific receptors in the brain, influencing neurotransmitter activity.
- Conformational Analysis: Studies have explored different conformations of 4-hydroxypiperidine and their stability, highlighting its potential adaptability in biological environments .
Several compounds share structural similarities with 4-hydroxypiperidine. Here’s a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Piperidine | C5H11N | Basic structure without hydroxyl group |
| 1-Benzyl-4-hydroxypiperidine | C12H17NO | Benzyl substitution enhances lipophilicity |
| N-Boc-4-hydroxypiperidine | C10H19NO3 | Protected form allowing selective reactions |
| 4-Aminopiperidine | C5H12N2 | Amino group instead of hydroxyl alters reactivity |
| 4-Methoxypiperidine | C6H13NO | Methoxy substitution affects solubility and activity |
4-Hydroxypiperidine stands out due to its hydroxyl functionality, which significantly influences its reactivity and biological properties compared to other piperidine derivatives.
XLogP3
UNII
GHS Hazard Statements
H314 (23.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (76.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (65.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








